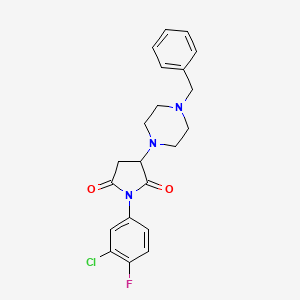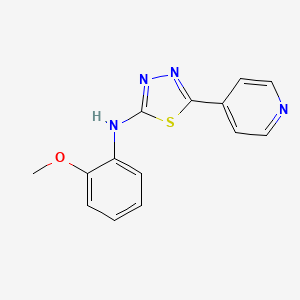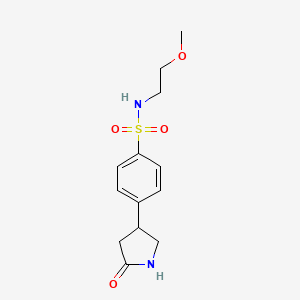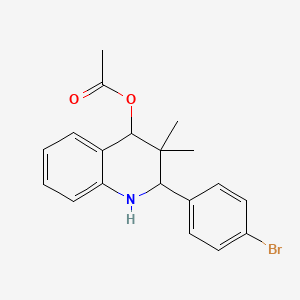![molecular formula C22H23ClN4O3S B11075810 4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11075810.png)
4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinoline moiety, a piperazine ring, and a benzenesulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The process often involves cyclization reactions under acidic or basic conditions.
Piperazine Ring Formation: The piperazine ring is introduced by reacting the quinoline derivative with piperazine under controlled conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can yield quinoline N-oxides, while reduction can lead to amine derivatives.
Scientific Research Applications
4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial agent, particularly against chloroquine-resistant strains of Plasmodium falciparum.
Cancer Research: It has shown cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development.
Biological Studies: The compound is used to study its effects on cell morphology and viability, particularly in the context of autophagy inhibition.
Mechanism of Action
The mechanism of action of 4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide involves multiple pathways:
Comparison with Similar Compounds
Similar Compounds
Piperaquine Tetraphosphate: Another antimalarial agent with a similar quinoline structure.
Mefloquine Hydrochloride: A related compound used for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar mechanism of action.
Uniqueness
4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide is unique due to its combination of a quinoline moiety, piperazine ring, and benzenesulfonamide group, which confer distinct chemical properties and biological activities. Its ability to inhibit autophagy and its potential anticancer applications further distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H23ClN4O3S |
|---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
4-[4-(7-chloroquinolin-4-yl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H23ClN4O3S/c1-25(2)31(29,30)18-6-3-16(4-7-18)22(28)27-13-11-26(12-14-27)21-9-10-24-20-15-17(23)5-8-19(20)21/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
SWEVOWIEDQHTQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11075733.png)
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide](/img/structure/B11075736.png)
![(2Z)-2-[(1S,2S,5R)-2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]oct-4-ylidene]hydrazinecarbothioamide (non-preferred na](/img/structure/B11075738.png)
![diethyl {[(6-methoxy-2,3-dimethyl-1H-indol-5-yl)amino]methylidene}propanedioate](/img/structure/B11075741.png)
![4-[(2-methoxyphenyl)amino]-6-methyl-3-propanoyl-2H-pyran-2-one](/img/structure/B11075749.png)
![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide](/img/structure/B11075755.png)

![Bis[2-(diisopropylamino)ethyl] 2,6-dimethylfuro[2,3-F][1]benzofuran-3,7-dicarboxylate](/img/structure/B11075766.png)
![Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(2-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11075772.png)



![[4-({[2-Methoxy-5-(propan-2-yl)phenyl]sulfonyl}amino)phenoxy]acetic acid](/img/structure/B11075789.png)
